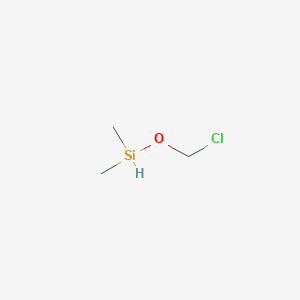
Chloromethoxy(dimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, chloromethoxydimethyl-, also known as chloromethoxydimethylsilane, is an organosilicon compound. It is characterized by the presence of a silicon atom bonded to two methyl groups, one chlorine atom, and one methoxy group. This compound is part of the broader class of silanes, which are silicon-based compounds with various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloromethoxydimethylsilane can be synthesized through the reaction of dimethylchlorosilane with methanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows: [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OCH}_3\text{)Cl} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of chloromethoxydimethylsilane involves the use of fluidized bed reactors where elementary silicon reacts with chloroalkanes in the presence of a copper catalyst . This method ensures high yields and purity of the product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Chloromethoxydimethylsilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or alcohols.
Reduction: Can be reduced to form silanes with different substituents.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Amines, alcohols, or other nucleophiles under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Dimethylsilanol and hydrochloric acid.
Substitution: Dimethylmethoxysilane derivatives.
Reduction: Various silanes depending on the reducing agent used.
Applications De Recherche Scientifique
Chloromethoxydimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Utilized in the modification of surfaces for biological assays.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with both organic and inorganic materials
Mécanisme D'action
The mechanism of action of chloromethoxydimethylsilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The methoxy group can hydrolyze to form silanols, which then react with hydroxyl groups on surfaces to create stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications .
Comparaison Avec Des Composés Similaires
- Monochlorosilane (MCS)
- Dichlorosilane (DCS)
- Trichlorosilane (TCS)
- Silicon Tetrachloride (STC)
Comparison: Chloromethoxydimethylsilane is unique due to the presence of both a chlorine and a methoxy group, which allows for versatile reactivity. Unlike monochlorosilane and dichlorosilane, which primarily undergo hydrolysis, chloromethoxydimethylsilane can participate in both hydrolysis and substitution reactions. This dual reactivity makes it a valuable compound in various synthetic and industrial processes .
Propriétés
Formule moléculaire |
C3H9ClOSi |
|---|---|
Poids moléculaire |
124.64 g/mol |
Nom IUPAC |
chloromethoxy(dimethyl)silane |
InChI |
InChI=1S/C3H9ClOSi/c1-6(2)5-3-4/h6H,3H2,1-2H3 |
Clé InChI |
VSMRCJFUSUQJEQ-UHFFFAOYSA-N |
SMILES canonique |
C[SiH](C)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
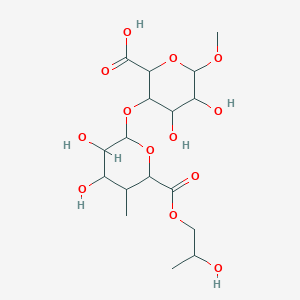
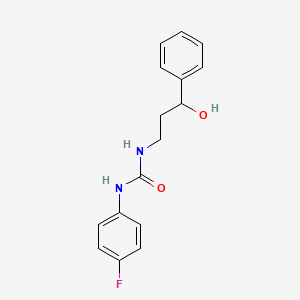
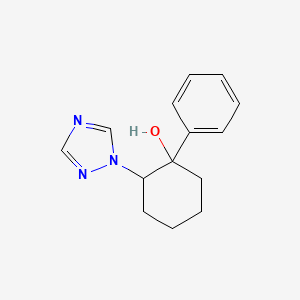
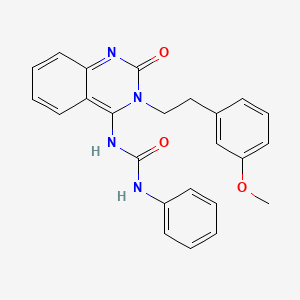
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)
![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
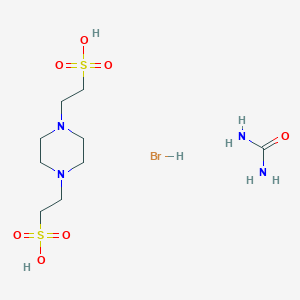
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
